Methyl 2-methyl-4-oxobutanoate
CAS No.: 13865-21-9
Cat. No.: VC8409307
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13865-21-9 |
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Molecular Formula | C6H10O3 |
Molecular Weight | 130.14 g/mol |
IUPAC Name | methyl 2-methyl-4-oxobutanoate |
Standard InChI | InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h4-5H,3H2,1-2H3 |
Standard InChI Key | MEHIMRNYHHEUFC-UHFFFAOYSA-N |
SMILES | CC(CC=O)C(=O)OC |
Canonical SMILES | CC(CC=O)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl 2-methyl-4-oxobutanoate (IUPAC name: methyl 2-methyl-4-oxobutanoate) possesses the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its structure combines a methyl ester group at position 1, a methyl branch at position 2, and a ketone moiety at position 4 (Figure 1) . This arrangement creates distinct electronic and steric effects that influence its reactivity.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous compounds reveals that the ketone group adopts a planar configuration, while the ester moiety exhibits partial double-bond character due to resonance stabilization . Infrared (IR) spectroscopy typically shows strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~1710 cm⁻¹ (ketone C=O stretch), with additional peaks at 1200–1100 cm⁻¹ corresponding to ester C-O vibrations . Nuclear magnetic resonance (NMR) data for the compound include:
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¹H NMR (CDCl₃): δ 3.68 (s, 3H, OCH₃), δ 2.48–2.35 (m, 2H, CH₂CO), δ 2.20–2.05 (m, 1H, CH(CH₃)), δ 1.15 (d, 3H, CH₃)
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¹³C NMR (CDCl₃): δ 207.8 (C=O, ketone), δ 171.2 (C=O, ester), δ 51.9 (OCH₃), δ 35.6 (CH(CH₃)), δ 28.4 (CH₂), δ 18.2 (CH₃)
Physicochemical Properties
The compound exists as a colorless liquid at room temperature with a boiling point of ~185–190°C (15 mmHg) and a density of 1.12 g/cm³ . Its solubility profile shows miscibility with polar aprotic solvents (e.g., dichloromethane, THF) and limited solubility in aliphatic hydrocarbons. The octanol-water partition coefficient (log P) is estimated at 0.85, indicating moderate hydrophobicity .
Synthetic Methodologies
Ozonolysis-Mediated Synthesis
A modified ozonolysis approach adapted from methyl 4-oxobutanoate synthesis demonstrates feasibility for producing methyl 2-methyl-4-oxobutanoate :
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Ozonolysis of methyl 5-methylhex-4-enoate in a CH₂Cl₂/MeOH (5:1) mixture at -78°C for 30 minutes
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Reductive workup using triphenylphosphine (PPh₃) at room temperature for 3 hours
This two-stage process achieves an 86% yield with distillation purification (75°C, 15 mmHg) . The reaction mechanism proceeds through ozonide formation followed by reductive cleavage to generate the ketone functionality (Scheme 1).
Alternative Catalytic Routes
Copper(I)-catalyzed asymmetric additions show promise for stereoselective derivatization. For example, enantioselective Henry reactions using bisoxazolidine ligands can introduce nitroalkane groups at the ketone position, enabling access to chiral β-nitro alcohols . These intermediates undergo hydrogenation and lactamization to produce piperidinone derivatives with >90% enantiomeric excess (ee) .
Reactivity and Functionalization
Nucleophilic Additions
The ketone group undergoes classical nucleophilic attacks:
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Grignard reactions with methylmagnesium bromide yield tertiary alcohols
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Wittig olefinations using ylides generate α,β-unsaturated esters
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Enamine formation with pyrrolidine facilitates α-functionalization
Tandem Reactions
Sequential ketone/ester transformations enable complex molecule construction:
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Mukaiyama aldol reaction of silyl enol ethers at the ketone
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Transesterification of the methyl ester with benzyl alcohol
This tandem process creates polyfunctional intermediates for natural product synthesis .
Industrial and Pharmaceutical Applications
Asymmetric Synthesis
The compound serves as a chiral building block in alkaloid synthesis. A stereodivergent Mannich reaction strategy produces pyrrolizidine derivatives like (+)-isoretronecanol and (-)-trachelanthamidine through:
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Anti-selective pathways using chiral amine catalysts
Polymer Chemistry
Copolymerization with ε-caprolactone via ring-opening polymerization yields biodegradable polyesters with tunable glass transition temperatures (Tg = -45°C to 10°C) . These materials show potential in controlled drug delivery systems.
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